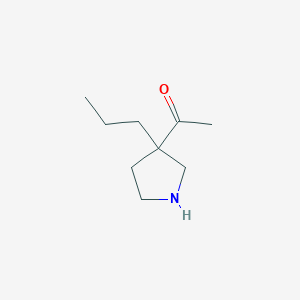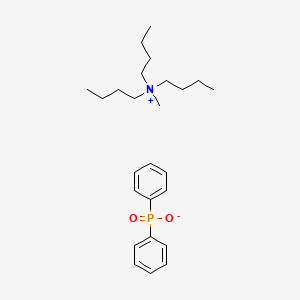![molecular formula C12H16N2O4 B13155427 2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino benzoic acid structure. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions often involve stirring the mixture at room temperature or heating it to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N’-diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptides or other amide-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to its specific structure, which combines an amino benzoic acid with a Boc-protected amino group. This combination allows for selective protection and deprotection, making it a valuable tool in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C12H16N2O4 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
VHVVCWVDZJZSJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)









![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

